2-Methylmethcathinone hydrochloride

Description

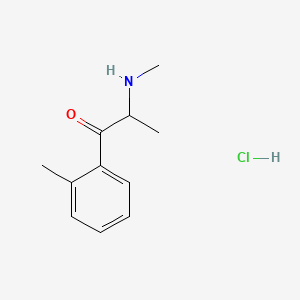

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZJHCPXDZXUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717797, DTXSID901348197 | |

| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylamino)-1-(2-methylphenyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-51-9 | |

| Record name | 2-Methylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166U367UO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Precursor Analysis of 2 Methylmethcathinone Hydrochloride

Established Synthetic Routes for 2-Methylmethcathinone Hydrochloride

The synthesis of 2-methylmethcathinone, like other synthetic cathinones, is considered relatively facile. unodc.org The most common methods are adaptable and can be used to produce a range of cathinone (B1664624) derivatives. unodc.org Due to the instability of the free base form, synthetic cathinones are typically isolated and prepared as hydrochloride or hydrobromide salts. unodc.org

One established route for synthesizing 2-MMC hydrochloride involves a two-step process. nih.gov This method starts with a specific bromopropiophenone which then undergoes further reactions to yield the final product. nih.gov A common synthesis for cathinones, which can be adapted for 2-MMC, involves the α-bromination of a substituted propiophenone (B1677668), followed by a reaction with methylamine (B109427). unodc.orgeuropa.eu The final product is often a racemic mixture, meaning it contains both stereoisomers of the molecule. europa.eu

A documented synthesis of 2-(methylamino)-1-(2-methylphenyl)propan-1-one hydrochloride (2-MMC HCl) starts from 2'-methylpropiophenone (B1581939). nih.gov The process involves reacting a brominated intermediate with N-benzyl-N-methylamine, followed by a deprotection step to yield the final hydrochloride salt as a white solid. nih.gov

Common Precursors and Starting Materials in this compound Synthesis

The synthesis of 2-MMC relies on accessible precursor chemicals, none of which are under international control. who.inteuropa.eu The choice of starting material is crucial as it dictates the final structure of the substituted cathinone.

Common precursors and starting materials include:

2'-Methylpropiophenone : This is the foundational starting material which is then brominated to create the necessary intermediate. nih.gov

2-Bromo-1-(o-tolyl)propan-1-one : This α-brominated ketone is a key intermediate derived from 2'-methylpropiophenone. nih.gov

N-Benzyl-N-methylamine : This reagent is used to introduce the methylamino group to the propiophenone backbone. evitachem.comnih.gov

1-Chloroethyl chloroformate : This is used in the deprotection step to remove the benzyl (B1604629) group and form the secondary amine. nih.gov

Methylamine : In more general cathinone syntheses, methylamine is reacted directly with the brominated ketone intermediate. unodc.orgeuropa.eu

| Precursor/Reagent | Chemical Name | Role in Synthesis | Reference |

|---|---|---|---|

| 2'-Methylpropiophenone | 1-(o-tolyl)propan-1-one | Starting material | nih.gov |

| 2-Bromo-1-(o-tolyl)propan-1-one | 2-Bromo-1-(2-methylphenyl)propan-1-one | Intermediate | nih.gov |

| N-Benzyl-N-methylamine | N-methyl-1-phenylmethanamine | Aminating agent (protected) | evitachem.comnih.gov |

| Methylamine | CH5N | Aminating agent (direct) | unodc.orgeuropa.eu |

| 1-Chloroethyl chloroformate | 1-Chloroethyl carbonochloridate | Deprotecting agent | nih.gov |

Reaction Mechanisms and Pathways in this compound Production

The primary pathway for synthesizing 2-MMC is the bromination-amination route. europa.eu

Step 1: Bromination The synthesis begins with the α-bromination of a propiophenone. europa.eu For 2-MMC, the starting ketone is 2'-methylpropiophenone. nih.gov This ketone reacts with bromine (Br₂) to form the α-bromo ketone intermediate, 2-bromo-1-(o-tolyl)propan-1-one. europa.eu This step is considered the most hazardous part of the process due to the toxicity and corrosive nature of bromine. europa.eu

Step 2: Amination The resulting bromopropiophenone intermediate then undergoes amination. europa.eu There are a couple of approaches for this step:

Direct Amination: The intermediate is reacted with methylamine. unodc.orgeuropa.eu The nitrogen atom of the methylamine acts as a nucleophile, displacing the bromine atom to form the 2-MMC base.

Protected Amination and Deprotection: A more controlled method involves using a protected amine, such as N-benzyl-N-methylamine. nih.gov This is reacted with the bromo-intermediate in a solvent like anhydrous tetrahydrofuran (B95107) (THF) under reflux. evitachem.comnih.gov This forms an N-benzyl protected version of 2-MMC. The protective benzyl group is then removed. A common method for this deprotection is treatment with 1-chloroethyl chloroformate, followed by methanolysis. nih.gov

Step 3: Salt Formation Because the free base of cathinones can be unstable, the final step involves converting the 2-MMC base into its hydrochloride salt. unodc.org This is typically achieved by treating a solution of the base (e.g., in diethyl ether) with ethereal hydrogen chloride, which causes the hydrochloride salt to precipitate out as a solid. nih.goveuropa.eu The resulting salt is then often purified by recrystallization. nih.goveuropa.eu

Impurity Profiling and By-product Identification in Illicitly Synthesized this compound Samples

Impurity profiling is a critical aspect of forensic chemistry, providing valuable intelligence on the synthesis route, the precursors used, and potential links between different drug seizures. ajast.netnih.gov The impurities found in an illicit drug sample are often characteristic of the specific manufacturing process employed. ajast.net

Analysis of illicitly produced synthetic cathinones often reveals the presence of unreacted starting materials, reagents, and synthesis by-products. researchgate.net While seized mephedrone (B570743) (4-MMC) has often been found to be of high purity, some samples contain other synthetic cathinones or pharmaceutical agents. ofdt.fr

Characterization of Synthesis-Related Impurities in this compound

A significant challenge and point of interest in the forensic analysis of 2-MMC is its relationship with its positional isomers, 3-MMC and 4-MMC (mephedrone). nih.gov

Positional Isomers as Impurities : 2-MMC itself is considered a potential major impurity in the synthesis of 4-MMC. caymanchem.comglpbio.comcaymanchem.com The synthesis of mephedrone could inadvertently produce 2-MMC and 3-MMC if the starting material (toluylpropiophenone) is not positionally pure and contains ortho- or meta-substituted variants.

Unreacted Precursors and Intermediates : Samples may contain leftover starting materials like 2'-methylpropiophenone or the intermediate 2-bromo-1-(o-tolyl)propan-1-one. nih.gov

By-products of Side Reactions : The synthesis process can lead to the formation of various by-products. For instance, in the synthesis of other cathinones like methylone, impurities such as imines and di-imines have been identified, arising from reactions involving the amine. researchgate.net Similar by-products could potentially form during 2-MMC synthesis.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are essential for separating and identifying these isomers and other impurities. nih.govresearchgate.netunodc.org While the isomers have identical molecular weights and similar mass fragmentation patterns, they can often be distinguished by their different retention times in gas chromatography and distinct patterns in IR and NMR spectra. nih.govresearchgate.net

| Impurity Type | Specific Compound Example | Origin | Reference |

|---|---|---|---|

| Positional Isomer | 4-Methylmethcathinone (Mephedrone) | Use of impure starting materials (e.g., mixed isomers of tolylpropiophenone) | caymanchem.comglpbio.com |

| Positional Isomer | 3-Methylmethcathinone (3-MMC) | Use of impure starting materials | nih.gov |

| Unreacted Starting Material | 2'-Methylpropiophenone | Incomplete reaction | nih.gov |

| Unreacted Intermediate | 2-Bromo-1-(o-tolyl)propan-1-one | Incomplete amination step | nih.gov |

| Side-reaction By-product | Imines / Di-imines | Side reactions during the amination step | researchgate.net |

Forensic Implications of Impurity Profiles for this compound Origin Determination

The impurity profile of a seized drug sample serves as a chemical signature. nih.gov This signature can provide law enforcement and forensic scientists with invaluable intelligence to:

Determine the Synthetic Route : The presence of specific by-products can indicate the chemical pathway used for production. nih.gov For example, detecting residual 2-methylephedrine would suggest an oxidation route, whereas finding 2-bromo-1-(o-tolyl)propan-1-one points towards the bromination-amination method. ofdt.frajast.net

Link Seizures : If different seizures exhibit identical impurity profiles, it suggests they may share a common manufacturing origin or even belong to the same batch. nih.gov

Track Trafficking Routes : By comparing profiles from different regions, it may be possible to trace the distribution networks of illicitly produced substances. ajast.net

The forensic challenge of distinguishing 2-MMC from its isomers is significant because they may be controlled under different legal frameworks. wikipedia.orgnih.gov For instance, in the United States, 2-MMC is a Schedule I substance specifically because it is a positional isomer of the controlled substance 4-MMC. wikipedia.org Therefore, accurate analytical identification is crucial for legal proceedings. The ability to separate and identify 2-MMC, 3-MMC, and 4-MMC through methods like GC-MS and IR spectroscopy is a key capability for forensic laboratories. nih.govresearchgate.net

Pharmacological Characterization of 2 Methylmethcathinone Hydrochloride: in Vitro and Preclinical Models

Neurotransmitter Transporter Interactions of 2-Methylmethcathinone Hydrochloride

This compound's primary mechanism of action involves its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). evitachem.com It functions as a releasing agent for these neurotransmitters, which contributes to its stimulant effects. evitachem.comwikipedia.org

Dopamine Transporter (DAT) Affinity and Activity (In Vitro/Animal Models)

In vitro studies using rat brain synaptosomes have demonstrated that 2-MMC acts as a releasing agent at the dopamine transporter. wikipedia.org The potency of 2-MMC as a DAT releasing agent, measured by its EC50 value (the concentration required to elicit a half-maximal response), was determined to be 80 ± 8 nM. wikipedia.org This indicates a high potency for inducing dopamine release. In structure-activity relationship studies, 2-substituted methcathinone (B1676376) analogs, including 2-MMC, were generally found to be less potent at DAT compared to their 3- and 4-substituted counterparts. nih.gov

Norepinephrine Transporter (NET) Affinity and Activity (In Vitro/Animal Models)

Similar to its effects on DAT, 2-MMC is also a potent releasing agent at the norepinephrine transporter. wikipedia.org In rat brain synaptosomes, the EC50 value for norepinephrine release was found to be 53 ± 4 nM. wikipedia.org This suggests an even higher potency for NET compared to DAT. Research has shown a significant correlation between the potencies of methcathinone analogs at DAT and NET, indicating similar structure-activity relationships for these two transporters. nih.gov

Serotonin Transporter (SERT) Affinity and Activity (In Vitro/Animal Models)

This compound also interacts with the serotonin transporter, acting as a releasing agent. wikipedia.org However, its potency at SERT is considerably lower than at DAT and NET. The EC50 value for serotonin release in rat brain synaptosomes was determined to be 490 ± 15 nM. wikipedia.org This lower potency at SERT is a common feature among 2-substituted methcathinone analogs, which typically exhibit potencies in the micromolar range for SERT. nih.gov

Monoamine Releasing Agent Properties of this compound

This compound is characterized as a monoamine releasing agent, meaning it not only inhibits the reuptake of dopamine, norepinephrine, and serotonin but also promotes their release from presynaptic neurons. evitachem.comwikipedia.org This mechanism is similar to that of other classic amphetamines and some synthetic cathinones. acs.orgcore.ac.uk The releasing activity of 2-MMC at all three major monoamine transporters has been confirmed in in vitro assays. nih.govresearchgate.net Its profile as a releasing agent is a key determinant of its pharmacological effects.

Structure-Activity Relationship (SAR) Studies of this compound and Positional Isomers

Structure-activity relationship (SAR) studies have been crucial in understanding the pharmacological nuances of synthetic cathinones. For methcathinone analogs, the position of the substituent on the phenyl ring significantly influences their interaction with monoamine transporters. nih.gov Generally, 2-substituted analogs like 2-MMC are less potent as releasing agents at DAT, NET, and particularly SERT, when compared to their 3- and 4-substituted isomers. nih.gov This reduced potency may be attributed to steric hindrance caused by the substituent at the 2-position. wikipedia.org

Comparative Analysis of this compound with 3- and 4-Methylmethcathinone Isomers

A comparative analysis of the positional isomers of methylmethcathinone reveals significant differences in their pharmacological profiles. While all three isomers (2-MMC, 3-MMC, and 4-MMC or mephedrone) are monoamine releasing agents, their potencies at the respective transporters vary.

In general, the 3- and 4-substituted analogs are relatively similar in potency at DAT and NET, and both are more potent than the 2-substituted analog. nih.gov For instance, 3-methylmethcathinone (3-MMC) has been reported to be a reuptake inhibitor at DAT, NET, and SERT with IC50 values of 2,600, 270, and 9,500 nM, respectively, at concentrations higher than those required for it to act as a releasing agent. nih.gov Mephedrone (B570743) (4-MMC) is a potent substrate for DAT, NET, and SERT, inhibiting their reuptake and promoting their release. wikipedia.org

The following table provides a comparative view of the releasing potencies (EC50 values) of 2-MMC and its isomers at the monoamine transporters, based on data from studies on rat brain synaptosomes.

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| 2-Methylmethcathinone (2-MMC) | 80 ± 8 | 53 ± 4 | 490 ± 15 |

| 3-Methylmethcathinone (3-MMC) | Data not available in the same comparative study | Data not available in the same comparative study | Data not available in the same comparative study |

| 4-Methylmethcathinone (Mephedrone) | 58 - 62.7 | 49.1 - 51 | 118.3 - 122 |

| Data for 2-MMC and 4-MMC are from separate studies and may have different experimental conditions. |

This comparative data highlights that while both 2-MMC and 4-MMC are releasing agents at all three transporters, 4-MMC generally exhibits higher potency at DAT and significantly higher potency at SERT compared to 2-MMC. wikipedia.orgwikipedia.org This difference in SERT activity likely contributes to the reported differences in their subjective effects. sidekicks.berlin

Influence of Ortho-Substitution on Pharmacological Potency and Selectivity

The position of substituents on the phenyl ring of synthetic cathinones plays a critical role in determining their pharmacological potency and selectivity at monoamine transporters. In the case of 2-methylmethcathinone (2-MMC), the methyl group is located at the ortho-position (position 2) of the phenyl ring. This ortho-substitution has been shown to generally result in a lower potency compared to cathinone (B1664624) analogs with substitutions at the meta- (position 3) or para- (position 4) positions. researchgate.net This reduction in potency is often attributed to steric hindrance, where the ortho-substituent physically impedes the optimal interaction of the molecule with the binding sites on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Studies comparing various aryl-substituted methcathinone analogs have consistently demonstrated that 2-substituted compounds are less potent as monoamine releasing agents than their 3- and 4-substituted counterparts. researchgate.net For instance, while methcathinone itself is a potent and relatively selective dopamine reuptake inhibitor, the introduction of a methyl group at the ortho-position in 2-MMC alters this profile. researchgate.net While still acting as a releasing agent for dopamine, norepinephrine, and serotonin, the potency of 2-MMC is attenuated. wikipedia.org

The selectivity of ortho-substituted cathinones for the different monoamine transporters is also influenced by the nature of the substituent. Halogen substitutions at the ortho-position, for example, have been shown to decrease the DAT/SERT selectivity compared to the parent compound, methcathinone. researchgate.net This suggests that even with the general trend of reduced potency, the specific nature of the ortho-substituent can fine-tune the pharmacological profile of the compound.

Table 1: Monoamine Releasing Potency (EC₅₀, nM) of Selected Ortho-Substituted Cathinones in Rat Brain Synaptosomes

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| 2-Methylmethcathinone (2-MMC) | 81 - 97.9 | 53 | 347 - 490 |

| 2-Fluoromethcathinone (2-FMC) | 48.7 | ND (85% at 10 μM) | >10000 |

| 2-Chloromethcathinone (2-CMC) | 179 | 93 | 2815 |

| 2-Bromomethcathinone (2-BMC) | 650 | 156 | 2837 |

| 2-Methoxymethcathinone (2-MeO-MC) | 920 | 339 | 7220 |

| Data sourced from multiple studies and presented as a range where applicable. ND = Not Determined. wikipedia.org |

Receptor Binding Affinities (In Vitro/Cellular Models)

The primary mechanism of action for 2-methylmethcathinone, like many synthetic cathinones, involves its interaction with monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin. wikipedia.org However, understanding its full pharmacological profile requires an examination of its binding affinities at various neurotransmitter receptors.

In vitro studies using transfected human embryonic kidney (HEK) 293 cells expressing human monoamine transporters have been crucial in elucidating the potency of 2-MMC. These studies have determined the half-maximal effective concentrations (EC₅₀) for 2-MMC as a releasing agent at DAT, NET, and SERT. The data indicates a preference for the norepinephrine and dopamine transporters over the serotonin transporter. wikipedia.org

While comprehensive receptor binding affinity data (Ki values) for 2-methylmethcathinone across a wide range of receptors is not as extensively documented as for some other cathinones, general findings for substituted cathinones provide some context. Many cathinone derivatives exhibit low affinity for dopamine and serotonin receptors themselves, suggesting their primary psychoactive effects are not mediated by direct receptor agonism or antagonism. nih.gov For example, studies on related compounds have shown low potency as partial agonists at 5-HT₁ₐ receptors and as antagonists at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.gov

Table 2: In Vitro Pharmacological Profile of 2-Methylmethcathinone (2-MMC)

| Target | Assay Type | Value (nM) | Cell Line/System |

| Dopamine Transporter (DAT) | Releaser EC₅₀ | 81 - 97.9 | Rat Brain Synaptosomes |

| Norepinephrine Transporter (NET) | Releaser EC₅₀ | 53 | Rat Brain Synaptosomes |

| Serotonin Transporter (SERT) | Releaser EC₅₀ | 347 - 490 | Rat Brain Synaptosomes |

| EC₅₀ values represent the concentration of the drug that elicits a half-maximal response. wikipedia.org |

Animal Models in Neuroscience Research Pertaining to Synthetic Cathinones (General Methodologies)

Preclinical animal models are indispensable tools for characterizing the neurobehavioral effects of synthetic cathinones like 2-methylmethcathinone. These models allow for the controlled investigation of properties such as abuse potential, psychostimulant effects, and neurotoxicity. Common methodologies employed in this research include locomotor activity assays, conditioned place preference, and drug discrimination paradigms.

Locomotor Activity Assays: This is a fundamental method used to assess the stimulant effects of a substance. Typically, rodents (mice or rats) are placed in an open-field arena equipped with photobeams or video tracking software to measure their horizontal and vertical movements. nih.govnih.gov An increase in locomotor activity following drug administration is indicative of a psychostimulant effect. d-nb.info The dose-response relationship and the time course of the drug's effect can be determined through these studies. nih.gov

Conditioned Place Preference (CPP): The CPP paradigm is a widely used model to evaluate the rewarding or aversive properties of a drug, which is an indicator of its abuse potential. mdpi.comoup.com The procedure involves pairing a specific environment (one side of a two-compartment chamber with distinct visual and tactile cues) with the drug and the other environment with a neutral substance (e.g., saline). After several conditioning sessions, the animal is allowed to freely explore both compartments, and the time spent in the drug-paired side is measured. A significant increase in time spent in the drug-paired compartment suggests that the drug has rewarding properties. mdpi.comnih.gov

Drug Discrimination: This paradigm is used to assess the subjective effects of a novel compound by comparing them to a known drug of abuse. dea.govwmich.edu Animals, typically rats or pigeons, are trained to press one of two levers to receive a reward (e.g., food) depending on whether they have been administered a specific drug (e.g., cocaine or methamphetamine) or a saline solution. wmich.eduqeios.com Once the animals have learned to discriminate between the drug and saline, they are tested with the novel compound. If the animal predominantly presses the drug-associated lever after receiving the novel substance, it is said to "substitute" for the training drug, indicating similar subjective effects and a comparable potential for abuse. nih.gov

Metabolism Studies of 2 Methylmethcathinone Hydrochloride in Non Human Biological Systems

Phase I Metabolic Pathways of 2-Methylmethcathinone Hydrochloride (In Vitro/Animal Liver Microsomes)

Phase I metabolism of 2-Methylmethcathinone (2-MMC) involves the introduction or unmasking of functional groups, which typically increases the polarity of the molecule. youtube.com Studies using pooled rat liver microsomes (pRLM) have been instrumental in identifying the primary biotransformation routes for 2-MMC. nih.govvu.nl These investigations have revealed several key metabolic reactions, including oxidative N-demethylation, aromatic hydroxylation, carbonyl reduction, and omega-oxidation. nih.govresearchgate.net A comprehensive study identified a total of 25 phase I metabolites for 2-MMC and its positional isomers, 3-MMC and 4-MMC, when incubated with both male and female rat and human liver microsomes. nih.govvu.nl

The fragmentation pattern of the parent 2-MMC molecule is a critical tool for the structural elucidation of its metabolites. nih.gov Analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the basis for tentatively identifying the structures of these metabolic products. nih.govvu.nl

Oxidative N-demethylation is a significant metabolic pathway for 2-MMC. nih.gov This reaction involves the removal of the methyl group from the nitrogen atom of the side chain, leading to the formation of a primary amine metabolite. This process is a common biotransformation for many cathinone (B1664624) derivatives. nih.govresearchgate.net In studies with rat liver microsomes, metabolites resulting from N-demethylation have been consistently identified. nih.gov For instance, a metabolite (M7) is formed through a combination of N-demethylation and other reactions like N-oxidation or omega-oxidation followed by dehydrogenation. researchgate.net

The reduction of the β-keto group (carbonyl group) on the propane (B168953) side chain is another major Phase I metabolic route for 2-MMC. nih.gov This biotransformation converts the ketone into a secondary alcohol, yielding a hydroxyl metabolite. This pathway is a common metabolic fate for cathinones. nih.goviisj.in The resulting metabolite was identified as the most abundant metabolite of 2-MMC in incubations with both pooled rat liver microsomes (pRLM) and pooled human liver microsomes (pHLM). nih.gov The product ion mass spectrum of this metabolite showed a characteristic fragmentation pattern, including a dominant loss of a water molecule (H₂O). nih.gov

Omega-oxidation, specifically at the C-3' position (the terminal carbon of the tolyl methyl group), is a documented metabolic pathway for methylmethcathinone isomers. nih.gov This reaction involves the hydroxylation of the methyl group attached to the phenyl ring, forming a primary alcohol. This hydroxylated metabolite can then undergo further oxidation to form an aldehyde and subsequently a carboxylic acid. This pathway has been noted for the positional isomer 4-MMC and is also observed for 2-MMC. nih.gov

Interactive Data Table: Phase I Metabolites of 2-Methylmethcathinone in Rat Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Metabolic Pathway |

| M1 | Carbonyl Reduction | Reduction |

| M7 | N-demethylation, N-oxidation/omega-oxidation, Dehydrogenation | Combination |

| M9 | Aromatic Hydroxylation | Oxidation |

| M10 | Aliphatic Hydroxylation | Oxidation |

Phase II Metabolic Pathways of this compound Conjugation (In Vitro/Non-Human)

Phase II metabolic reactions, or conjugation reactions, involve the attachment of endogenous polar molecules to the functional groups introduced during Phase I metabolism. youtube.com This process further increases the water solubility of the metabolites, preparing them for excretion. youtube.com Common conjugation reactions include glucuronidation and sulfation. youtube.com

While extensive research has detailed the Phase I metabolism of 2-MMC, specific studies focusing solely on its Phase II conjugation in non-human in vitro systems are less detailed in the provided literature. However, for related cathinone compounds like 4-MMC, Phase II metabolites, particularly glucuronide conjugates, have been identified in studies using rat hepatocytes. frontiersin.orgresearchgate.net For example, glucuronide metabolites are formed by the reaction of a hydroxyl metabolite with glucuronic acid. mdpi.comkcl.ac.uk It is plausible that the hydroxylated metabolites of 2-MMC, formed via carbonyl reduction or aromatic hydroxylation, undergo similar Phase II glucuronidation pathways. researchgate.netmdpi.com

Identification and Characterization of Novel Metabolites of this compound

Recent in vitro research has led to the identification and tentative characterization of numerous metabolites of 2-MMC. A significant study using both male and female rat and human liver microsomes identified 25 distinct Phase I metabolites for 2-MMC and its isomers. nih.govvu.nl This highlights the complexity of its biotransformation.

Notably, the study revealed the existence of sex-specific metabolites. Seven of the identified metabolites were detected exclusively in incubations using pooled male rat liver microsomes (pMRLM), suggesting potential sex-dependent differences in metabolic pathways, at least in rats. nih.govvu.nlnih.gov However, these sex-specific differences were not observed in human liver microsomal incubations. nih.govvu.nl The characterization of these novel metabolites provides crucial scientific evidence for predicting the in vivo metabolic profile of 2-MMC and aids in its detection for forensic and toxicological purposes. researchgate.net

Comparative In Vitro Metabolic Profiles of this compound and Related Cathinones

In vitro studies using liver microsomes are instrumental in comparing the metabolic fates of closely related compounds. The metabolism of 2-MMC has been investigated alongside its positional isomers, 3-methylmethcathinone (3-MMC) and 4-methylmethcathinone (4-MMC), as well as other cathinone derivatives, revealing significant differences based on the substitution pattern on the aromatic ring. benthamdirect.comnih.govnih.gov

Research using pooled rat and human liver microsomes has shown that while the metabolites of 2-MMC, 3-MMC, and 4-MMC are expected to undergo similar modifications, the position of the methyl group significantly affects the metabolic pathway. benthamdirect.comnih.gov For all three isomers, the primary phase I metabolic reactions include oxidative N-demethylation, oxidation of the tolyl methyl group, and carbonyl reduction. researchgate.net However, the prevalence and combination of these pathways differ for each compound.

A comparative study of five cathinone derivatives (2-MMC, 3-MMC, 4-MMC, 3-methoxymethcathinone, and 4-methoxymethcathinone) found that hydroxylation and demethylation were key metabolic pathways, primarily catalyzed by the CYP2D6 enzyme. benthamdirect.comnih.gov The position of the methyl substituent was found to significantly influence the metabolic route. benthamdirect.comnih.gov

For 2-MMC, the most abundant metabolite observed in both rat and human liver microsome incubations results from the reduction of the carbonyl group. nih.gov This is a notable distinction from its isomers. The major metabolic pathways for 4-MMC, a well-studied cathinone, are typically oxidative N-demethylation and oxidation of the 4-methyl group. researchgate.net

The table below details the phase I metabolites of 2-MMC and its positional isomers as identified in in vitro liver microsomal incubations. This comparative data highlights the unique metabolic profile of 2-MMC.

Table 1: Comparative Phase I Metabolites of 2-MMC, 3-MMC, and 4-MMC in Liver Microsomal Incubations

| Metabolite | Biotransformation | Detected for 2-MMC | Detected for 3-MMC | Detected for 4-MMC |

| M1 | N-Demethylation | ✓ | ✓ | ✓ |

| M2 | Carbonyl reduction | ✓ | ✓ | ✓ |

| M3 | Tolyl-hydroxylation | ✓ | ✓ | ✓ |

| M4 | N-Demethylation + Carbonyl reduction | ✓ | ✓ | ✓ |

| M5 | N-Demethylation + Tolyl-hydroxylation | ✓ | ✓ | ✓ |

| M6 | Carbonyl reduction + Tolyl-hydroxylation | ✓ | ✓ | ✓ |

| M7 | N-Demethylation + Carbonyl reduction + Tolyl-hydroxylation | ✓ | ✓ | ✓ |

| M8 | Dehydrogenation (Hydroxy tolyl) | ✓ | ✓ | |

| M9 | Ring-hydroxylation | ✓ | ✓ | ✓ |

| M10 | Ring-hydroxylation + N-Demethylation | ✓ | ✓ | |

| M11 | Ring-hydroxylation + Carbonyl reduction | ✓ | ✓ |

Data sourced from a study using pooled male and female rat and human liver microsomes. nih.govnih.gov

The fragmentation patterns of the methylmethcathinone (MMC) isomers and their metabolites in mass spectrometry also show common characteristics, such as the dominant loss of a water molecule (H₂O) from the protonated precursor ion. nih.govresearchgate.net This is a typical fragmentation behavior for N-alkylated synthetic cathinones. nih.gov

In comparison to other cathinone derivatives, such as those with a pyrrolidine (B122466) ring (e.g., α-PVP), the reduction of the carbonyl group is also a common metabolic pathway. frontiersin.org Studies on other cathinones like 3-chloromethcathinone (B1649792) (3-CMC) and 4-methyl-N,N-dimethylcathinone (4-MDMC) further illustrate the diversity of metabolic routes within this chemical class, including β-keto group reduction, N-demethylation, and hydroxylation. frontiersin.org For instance, 4-MDMC can act as a prodrug for 4-MMC. frontiersin.org The metabolic profile of 2-MMC, with its prominent carbonyl reduction pathway, fits within the general metabolic scheme for cathinones but is distinguished by the influence of the 2-position methyl group.

Advanced Analytical and Forensic Methodologies for 2 Methylmethcathinone Hydrochloride Detection and Identification

Chromatographic Techniques for 2-Methylmethcathinone Hydrochloride Analysis

Chromatographic methods are fundamental in forensic chemistry for separating components from a mixture, which is a crucial step before identification by a detector. biointerfaceresearch.com For synthetic cathinones like this compound, both gas and liquid chromatography are widely used. biointerfaceresearch.comnih.gov These techniques are often coupled with mass spectrometry to provide a high degree of certainty in identification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. biointerfaceresearch.comresearchgate.net It offers excellent separation capabilities and provides detailed structural information through mass spectral fragmentation patterns.

For the analysis of this compound, the sample is typically prepared by dissolving it in a suitable solvent and may involve a base extraction to improve peak shape during analysis. unodc.org The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

Studies have shown that GC-MS can effectively separate positional isomers of methylmethcathinone, which is crucial for forensic identification. researchgate.net The retention times and mass spectra of 2-methylmethcathinone, 3-methylmethcathinone, and 4-methylmethcathinone (mephedrone) are distinct enough to allow for their differentiation. researchgate.net However, in some cases, derivatization may be necessary to enhance the resolution between isomers. researchgate.net It has been noted that ortho-substituted cathinones, like 2-methylmethcathinone, can be unstable in their base form, which may lead to degradation and the appearance of multiple peaks in the chromatogram if the sample is basified. unodc.org

GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent gas chromatograph with MS detector |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| MSD Transfer Line Temperature | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Oven Program | Initial temp 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 30.0 min |

| Injection | 1 µL, Split Ratio = 25:1 |

| Mass Scan Range | 30-550 amu |

| Retention Time | 6.676 min |

Data sourced from SWGDRUG.org monograph swgdrug.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution accurate-mass (HRAM) mass spectrometry, such as Orbitrap-MS, are powerful tools for the analysis of synthetic cathinones, including this compound. mdpi.com These techniques are particularly advantageous for analyzing compounds that are thermally labile or not easily volatilized, and they often require minimal sample preparation. nih.gov

In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which significantly enhances selectivity and sensitivity. nih.govnih.gov HRAM-MS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds by determining their elemental composition.

Several validated LC-MS/MS methods have been developed for the simultaneous detection and quantification of multiple synthetic cathinones, including 2-methylmethcathinone, in various matrices such as oral fluid and urine. mdpi.comoup.com These methods demonstrate good sensitivity and accuracy, making them suitable for both forensic and clinical applications. mdpi.comnih.gov For instance, a fast analytical method for determining synthetic cathinones in oral fluid by LC-MS/MS has been reported, with 2-methylmethcathinone being one of the targeted analytes. oup.com Another study compared the performance of a triple quadrupole (QqQ) mass spectrometer with an Orbitrap mass spectrometer for the analysis of synthetic cathinones in urine and oral fluid, finding that while both provided reliable results, the QqQ offered slightly better sensitivity in some cases. mdpi.com

LC-MS/MS Parameters for this compound Analysis in Oral Fluid

| Parameter | Value |

|---|---|

| LC System | Agilent 1200 Series |

| MS System | Agilent 6460 Triple Quadrupole LC/MS |

| Column | Luna Omega 5 µm Polar C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% HCOOH in H₂O, B: 0.1% HCOOH in ACN (gradient) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM), positive polarity |

| Source Parameters | Gas Temp: 350°C, Gas Flow: 13 L/min, Nebulizer: 60 psi, Capillary Voltage: 2500 V |

Data sourced from a study on synthetic cathinone (B1664624) determination in oral fluid oup.com

Supercritical fluid chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid as the mobile phase. It combines some of the advantages of both gas and liquid chromatography, offering high efficiency and speed. While less common than GC and LC, SFC has shown potential for the separation of isomeric compounds. Research has indicated that SFC can be applied to the analysis of constitutional isomeric phenethylamines, a class of compounds that includes synthetic cathinones. However, complete separation of all isomers, such as the three methylmethcathinone isomers, may not always be achieved with a single set of conditions, with some studies showing the elution of only two peaks for the three isomers. unit.no Further method development is needed to optimize the separation of this compound and its isomers using SFC.

Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. biointerfaceresearch.com They are essential for the unequivocal identification of substances and are often used in conjunction with chromatographic methods.

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, which corresponds to the vibrations of its chemical bonds. google.com The resulting FTIR spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to a reference spectrum. biointerfaceresearch.com

FTIR spectroscopy can be used to distinguish between the positional isomers of methylmethcathinone. researchgate.netgoogle.com The spectra of this compound, 3-methylmethcathinone hydrochloride, and 4-methylmethcathinone hydrochloride show distinct differences in their absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹). swgdrug.orggoogle.com These differences arise from the different substitution patterns on the aromatic ring, which affect the vibrational modes of the molecule. researchgate.net For example, the out-of-plane C-H bending vibrations are characteristic of the substitution pattern. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to model the IR spectra of these isomers and aid in the interpretation of the experimental data. biointerfaceresearch.combohrium.com

Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1693 | C=O stretch |

| 1601, 1583 | Aromatic C=C stretch |

| 1489, 1458 | CH₃ and CH₂ bending |

| 1246 | C-N stretch |

| 787, 752 | C-H out-of-plane bending (ortho-substituted ring) |

Data compiled from SWGDRUG.org and other sources swgdrug.orggoogle.com

Nuclear magnetic resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. biointerfaceresearch.com It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.

¹H NMR and ¹³C NMR are the most common types of NMR used for the characterization of synthetic cathinones. unodc.org The NMR spectra of this compound show characteristic signals for the protons and carbons in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a wealth of structural information. For example, the splitting pattern of the aromatic protons can be used to determine the substitution pattern on the benzene (B151609) ring, which is a key feature for distinguishing between positional isomers. unodc.org The 1,2-disubstituted (ortho) pattern of 2-methylmethcathinone results in a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum compared to the more symmetrical 1,4-disubstituted (para) isomer, 4-methylmethcathinone. unodc.org

¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.36 | Doublet | 3H | CH-CH₃ |

| 2.44 | Singlet | 3H | Ar-CH₃ |

| 2.62 | Singlet | 3H | N-CH₃ |

| 5.06 | Quartet | 1H | CH -CH₃ |

| 7.39-7.42 | Multiplet | 2H | Aromatic H |

| 7.53-7.57 | Multiplet | 1H | Aromatic H |

| 7.89-7.92 | Multiplet | 1H | Aromatic H |

| 9.24 | Broad Singlet | 1H | NH |

| 9.61 | Broad Singlet | 1H | NH⁺ |

Data sourced from a systematic structure-activity study nih.gov

Raman Spectroscopy for this compound

Raman spectroscopy has proven to be a valuable tool for the identification and differentiation of this compound from its isomers and other related compounds. This non-destructive technique provides a molecular fingerprint based on the vibrational modes of the molecule.

In a study comparing the positional isomers 2-, 3-, and 4-methylmethcathinone, Raman spectroscopy, in conjunction with microcrystalline tests, successfully discriminated between them. ntu.ac.uk The formation of specific microcrystals with mercury dichloride reagent resulted in distinct Raman spectra for each isomer, differing from their standard salt forms. ntu.ac.uk Notably, the appearance of strong bands at low wavenumbers indicated the formation of a mercury chloride link to the drug molecule. ntu.ac.uk For 2-MMC, the microcrystals appeared as flat blades and rods, sometimes in clusters of serrated plates. ntu.ac.uk

The combination of microcrystalline tests with Raman micro-spectroscopy offers a powerful approach for the absolute identification of novel psychoactive substances like 2-MMC∙HCl, enhancing the capabilities of forensic laboratories. ntu.ac.uk

X-ray Crystallography and Crystallographic Analysis of this compound

Studies have utilized single-crystal X-ray diffraction to determine the crystal lattice structures of cathinone derivatives, confirming the presence of both the drug molecule and the counter-ion (in this case, chloride) within the crystal lattice. ntu.ac.uknih.gov For instance, the analysis of 4-methyl-N,N-dimethylcathinone (4-MDMC) hydrochloride, a related compound, revealed a triclinic crystal system with the space group P-1. nih.gov In the crystal structure of 4-MDMC hydrochloride, the chloride ions play a crucial role in stabilizing the structure through strong N–H···Cl hydrogen bonds and several weaker C–H···Cl interactions. nih.gov

While specific crystallographic data for 2-MMC∙HCl is detailed in specialized databases, the general principles of crystallographic analysis for cathinone hydrochlorides are applicable. The hydrochloride salts of 2-MMC and its isomer 4-MMC crystallize in the orthorhombic (Pbca) and monoclinic (P21/n) space groups, respectively. biointerfaceresearch.com The analysis of these crystal structures reveals important intermolecular interactions, such as N–H∙∙∙Cl hydrogen bonds, which are crucial for understanding the solid-state properties of these compounds. biointerfaceresearch.com

The data obtained from X-ray crystallography is vital for validating the structures determined by other analytical techniques and for providing a basis for computational modeling studies.

Computational Chemistry Approaches for this compound Characterization

Computational chemistry has emerged as a powerful complementary tool for the characterization of synthetic cathinones like this compound. These methods provide insights into the electronic structure, vibrational properties, and intermolecular interactions of the molecule, aiding in the interpretation of experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to study the spectral properties of 2-MMC and its isomers. researchgate.net These calculations can simulate optimized molecular geometries, vibrational frequencies, and NMR spectra, providing a theoretical framework for understanding the experimental results obtained from techniques like IR and Raman spectroscopy. researchgate.netbohrium.com

Density Functional Theory (DFT) has been extensively used to investigate the structural and spectroscopic properties of this compound. By employing functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can model the infrared (IR) spectra of crystalline 2-MMC∙HCl. biointerfaceresearch.comconsensus.app

A key aspect of these calculations is the modeling of intermolecular interactions present in the crystal lattice. To accurately reproduce the experimental IR spectra, dimeric structures of 2-MMC∙HCl, extracted from the crystal packing, are often used as computational models. biointerfaceresearch.com This approach allows for the detailed assignment of observed IR bands and provides a deeper understanding of the influence of intermolecular forces on the vibrational modes. biointerfaceresearch.com

DFT calculations have been instrumental in confirming the ionized form of 2-MMC∙HCl in the solid state, where the NН₂⁺ group interacts with the Cl⁻ ion. biointerfaceresearch.comconsensus.app The calculated structural parameters, such as bond lengths and angles, for the 2-MMC∙HCl dimer show good agreement with experimental data obtained from X-ray diffraction analysis. biointerfaceresearch.com

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. biointerfaceresearch.comconsensus.app This method partitions the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates the electron density of the complete crystal.

For this compound, Hirshfeld surface analysis has been utilized to investigate the nature and extent of intermolecular contacts that stabilize the crystal structure. biointerfaceresearch.comconsensus.app The analysis reveals prominent N–H∙∙∙Cl interactions between the chloride ion and the hydrogen atom of the amino group of a neighboring cation. These interactions are visualized as dark red spots on the Hirshfeld dnorm surface. biointerfaceresearch.com In the 2-MMC crystal, the distance of this N–H∙∙∙Cl interaction is 2.466 Å. biointerfaceresearch.com

Development of Reference Standards and Libraries for this compound Forensic Analysis

The accurate identification of this compound in forensic casework relies heavily on the availability of well-characterized reference standards and comprehensive spectral libraries. caymanchem.comcaymanchem.combioscience.co.ukindustry.gov.au Analytical reference standards of 2-MMC∙HCl are available from commercial suppliers and are categorized as cathinones. caymanchem.comcaymanchem.combioscience.co.uk These standards are crucial for validating analytical methods and ensuring the reliability of forensic laboratory results.

Organizations like the National Measurement Institute (NMI) in Australia produce accredited reference materials under ISO 17034, ensuring their homogeneity and stability. industry.gov.au These certified reference materials serve as the benchmark for qualitative and quantitative analyses.

Forensic laboratories and researchers continuously contribute to the development of spectral libraries containing data from various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), infrared spectroscopy (IR), and Raman spectroscopy. ojp.gov These libraries are essential for the rapid and confident identification of seized substances. For example, the Cayman Spectral Library provides a valuable resource for forensic scientists. caymanchem.com

The development and dissemination of these reference materials and spectral data are critical for combating the proliferation of new psychoactive substances (NPS) by providing law enforcement and forensic chemists with the necessary tools for their identification. unodc.orgunodc.org

Detection and Quantification of this compound in Seized Materials

A variety of analytical techniques are employed for the detection and quantification of this compound in seized materials, which are typically found as powders or crystals. unodc.orgunodc.org The choice of method often depends on the required level of sensitivity, selectivity, and whether a qualitative or quantitative result is needed.

Presumptive and Confirmatory Testing:

Presumptive tests , such as color tests, can provide a rapid indication of the presence of a particular class of compounds, but they are not specific.

Confirmatory techniques are necessary for unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) is a widely used confirmatory method. researchgate.net While GC can separate 2-MMC from its isomers, the resulting electron ionization (EI) mass spectra can be very similar, necessitating the use of additional analytical techniques for definitive identification. researchgate.net

Spectroscopic and Chromatographic Methods:

Infrared (IR) spectroscopy and Raman spectroscopy are powerful tools for distinguishing between the positional isomers of methylmethcathinone. ntu.ac.ukresearchgate.net The unique vibrational spectra of each isomer allow for their differentiation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of synthetic cathinones and their metabolites in various matrices. nih.gov

The analysis of seized materials often involves a multi-step process, starting with sampling and extraction, followed by a combination of screening and confirmatory analyses to ensure accurate and reliable identification and quantification of 2-MMC∙HCl. unodc.orgunodc.org

Data Tables

Table 1: Crystallographic Data for this compound and a Related Compound

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Interaction Distance (Å) | Reference |

|---|---|---|---|---|---|

| This compound | Orthorhombic | Pbca | N–H∙∙∙Cl | 2.466 | biointerfaceresearch.com |

Table 2: Analytical Techniques for this compound

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Raman Spectroscopy | Identification and differentiation of isomers | Distinct spectra for 2-MMC, 3-MMC, and 4-MMC, especially when combined with microcrystalline tests. | ntu.ac.uk |

| X-ray Crystallography | Absolute structure determination | Confirms the 3D atomic arrangement and intermolecular interactions in the solid state. | ntu.ac.uknih.govbiointerfaceresearch.com |

| Density Functional Theory (DFT) | Computational modeling | Simulates IR spectra and confirms the ionized state of 2-MMC∙HCl in the crystal. | biointerfaceresearch.comconsensus.app |

| Hirshfeld Surface Analysis | Visualization of intermolecular interactions | Quantifies the contribution of N–H∙∙∙Cl and other contacts to crystal stability. | biointerfaceresearch.comconsensus.app |

| GC-MS | Separation and identification | Separates isomers, but mass spectra can be similar, often requiring additional techniques. | researchgate.net |

Epidemiology and Prevalence of 2 Methylmethcathinone Hydrochloride in Illicit Markets

Geographic Distribution and Emergence Patterns of 2-Methylmethcathinone Hydrochloride in Illicit Markets

2-Methylmethcathinone (2-MMC), a synthetic cathinone (B1664624) and positional isomer of the more widely known mephedrone (B570743) (4-methylmethcathinone), first appeared on the illicit drug market in Europe. It was initially identified in Sweden in 2014 and subsequently reported in other European nations, including Poland and Spain. wikipedia.org The emergence of 2-MMC and other new psychoactive substances (NPS) is a significant challenge for forensic drug analysis due to the sheer number of new compounds appearing and their structural similarities to existing controlled substances. diva-portal.org

The distribution of synthetic cathinones is a global issue, with manufacturing often occurring outside of Europe, primarily in China and India, and then distributed worldwide via the internet. unodc.org The online market plays a crucial role in the advertisement and sale of these substances, often marketed under misleading names like "research chemicals" or "bath salts". unodc.orgnih.gov

Recent data from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) indicates a notable shift in the illicit cathinone market. Following control measures placed on 3-MMC and 3-chloromethcathinone (B1649792) (3-CMC) in the Netherlands, evidence suggests that 2-MMC is emerging as a replacement. europa.eu Data from drug checking services across ten EU Member States in the first half of 2024 revealed that half of the samples sold as 3-MMC actually contained 2-MMC. europa.eu This highlights a dynamic market where the restriction of one substance leads to the rapid substitution with another, often with unknown and unstudied effects.

In 2023, just four substances accounted for almost 90% of the quantity of new psychoactive substances seized by EU law enforcement, with three of those being cathinones: 3-CMC, 2-MMC, and N-ethylnorpentedrone, totaling 33.8 tonnes. europa.eu This underscores the significant presence of 2-MMC within the European illicit drug landscape.

While the initial emergence was concentrated in Europe, the global nature of the internet drug market suggests a wider potential distribution. However, specific data on the prevalence of 2-MMC in other regions is less detailed. In the United States, 2-MMC is controlled as a Schedule I substance due to its isomeric relationship with mephedrone. wikipedia.org

Identification of this compound as an Impurity or Adulterant in Other Illicit Substances

A significant concern in the illicit drug market is the purity and composition of substances sold to consumers. 2-Methylmethcathinone has been identified not only as a primary psychoactive substance but also as an impurity or adulterant in other illicit drugs. This is often a result of either poorly controlled synthesis processes or intentional substitution.

The substitution of more well-known cathinones with 2-MMC is a documented phenomenon. As previously mentioned, recent European data shows a significant number of samples sold as 3-MMC were found to contain 2-MMC. europa.eu This substitution poses a risk to users who may be unknowingly consuming a different substance with a potentially different pharmacological and toxicological profile.

Forensic analysis of seized drug samples has revealed the presence of 2-MMC alongside other substances. For instance, a seized sample was found to contain 4-methylmethcathinone (mephedrone) and benzocaine, highlighting the common practice of "cutting" or mixing drugs with other substances. researchgate.net While this specific example does not name 2-MMC as the adulterant, the general practice is widespread in the synthetic cathinone market.

The challenge for forensic laboratories is the accurate identification of positional isomers like 2-MMC, 3-MMC, and 4-MMC. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate these isomers, their mass spectra can be very similar, necessitating the use of additional analytical techniques like infrared (IR) spectroscopy for definitive identification. researchgate.net The lack of readily available and affordable chemical reference standards for new psychoactive substances further complicates the accurate analysis of seized materials. unodc.org

Trends in Seizures and Reported Presence of this compound in Forensic Casework

The emergence and spread of 2-Methylmethcathinone are reflected in seizure data and forensic casework reports across Europe. While specific, long-term trend data for 2-MMC is still developing, recent reports indicate its growing presence.

In the United Kingdom, mephedrone (4-MMC) has historically been the most detected synthetic cathinone in seized samples and drug-related deaths. www.gov.uk However, there have been cases where a "methylmethcathinone" was detected without specifying the isomer (2-, 3-, or 4-MMC), suggesting that 2-MMC could be present in some of these instances. www.gov.uk

A 2015 report from Poland reviewing three years of forensic casework (2012-2014) noted the detection of 2-MMC in a single case, while its isomer, 3-MMC, was the most prevalent new psychoactive substance found. researchgate.net This suggests that while present, 2-MMC was not as common as other cathinones during that period in Poland.

More recent data from the European Union paints a picture of increasing prevalence. In 2023, 2-MMC was one of the top three cathinones seized in terms of quantity by EU law enforcement, contributing to a total of 33.8 tonnes of seized cathinones. europa.eu This indicates a significant and current presence of 2-MMC in the European illicit drug market.

The dynamic nature of the new psychoactive substance market means that seizure trends can shift rapidly in response to legislative changes and law enforcement actions targeting specific compounds. The rise of 2-MMC following restrictions on 3-MMC and 3-CMC is a clear example of this market adaptability. europa.eu

Table of Seizure and Forensic Data for 2-Methylmethcathinone and Related Compounds

| Region/Country | Time Period | Substance(s) | Key Findings | Source |

| Europe (EU) | 2023 | 2-MMC, 3-CMC, N-ethylnorpentedrone | These three cathinones accounted for 33.8 tonnes of seized new psychoactive substances. | europa.eu |

| Europe (10 EU Member States) | First half of 2024 | 2-MMC, 3-MMC | 50% of samples sold as 3-MMC were found to contain 2-MMC. | europa.eu |

| Poland | 2012-2014 | 2-MMC, 3-MMC, other NPS | 2-MMC was detected in one forensic case, while 3-MMC was the most prevalent NPS. | researchgate.net |

| Sweden | 2014 | 2-MMC | First identified in the country. | wikipedia.org |

| United Kingdom | Not specified | Methylmethcathinone (isomer not specified) | Detected in some drug-related deaths, potentially including 2-MMC. | www.gov.uk |

Legal and Regulatory Frameworks Pertaining to 2 Methylmethcathinone Hydrochloride Academic Perspective

National and International Scheduling of 2-Methylmethcathinone Hydrochloride as a Controlled Substance

The legal status of 2-Methylmethcathinone (2-MMC) varies significantly across jurisdictions, often influenced by its close structural relationship to other controlled synthetic cathinones, namely 3-methylmethcathinone (3-MMC) and 4-methylmethcathinone (mephedrone).

Internationally, 2-MMC is not explicitly listed in the schedules of the United Nations Convention on Psychotropic Substances of 1971. wikipedia.org However, its isomers, mephedrone (B570743) (4-MMC) and 3-MMC, are controlled substances under this treaty, having been added to Schedule II. federalregister.govunodc.org This discrepancy highlights a critical challenge in international drug control, where the rapid emergence of new substances outpaces the often lengthy process of international scheduling.

At the national level, many countries have implemented controls on 2-MMC, largely through legislation targeting positional isomers of already banned substances.

United States: 2-MMC is classified as a Schedule I substance under the Controlled Substances Act (CSA). wikipedia.org This control is not due to a specific listing of 2-MMC but because it is a positional isomer of mephedrone (4-MMC), which is a Schedule I hallucinogen. wikipedia.orgfederalregister.gov The CSA's definition of a controlled substance analogue allows for the prosecution of substances that are substantially similar in chemical structure and effect to a Schedule I or II drug. usdoj.govdea.gov

United Kingdom: 2-MMC is controlled as a Class B drug under the Misuse of Drugs Act 1971. wikipedia.org This is a result of a generic definition for cathinone (B1664624) derivatives introduced in 2010, which was designed to capture a wide range of related compounds. www.gov.ukservice.gov.uklegislation.gov.uklegislation.gov.uk

Germany: 2-MMC falls under the provisions of the New Psychoactive Substances Act (NpSG). wikipedia.orgunodc.org This legislation prohibits the distribution and administration of substances belonging to certain chemical groups, including derivatives of 2-phenethylamine, which encompasses 2-MMC. uniklinik-freiburg.debundesgesundheitsministerium.de While possession is illegal, it is not penalized under the NpSG. wikipedia.org

Poland: 2-MMC is considered an illegal substance. wikipedia.org Although not individually listed, it is controlled as a positional isomer of the psychotropic substances 3-MMC and 4-MMC under the Act on Counteracting Drug Addiction. wikipedia.orgoup.com

The Netherlands: The legal situation in the Netherlands has been particularly dynamic. For a time, while 4-MMC was a controlled substance and 3-MMC was placed on List II of the Opium Act, 2-MMC remained unregulated. uva.nluva.nl This legal loophole contributed to its emergence as a replacement for its controlled isomers. europa.eu However, recent legislative changes are aimed at banning entire groups of psychoactive substances to close such gaps.

The table below summarizes the legal status of 2-MMC in selected countries, demonstrating the varied approaches to its control.

| Country | Legal Status | Legislative Act | Basis of Control |

| United States | Schedule I | Controlled Substances Act | Positional isomer of Mephedrone (4-MMC) |

| United Kingdom | Class B | Misuse of Drugs Act 1971 | Generic definition of cathinone derivatives |

| Germany | Controlled | New Psychoactive Substances Act (NpSG) | Inclusion in a generically defined substance group |

| Poland | Illegal | Act on Counteracting Drug Addiction | Positional isomer of 3-MMC and 4-MMC |

| The Netherlands | Evolving | Opium Act / Proposed new legislation | Initially unregulated, now subject to broader bans |

Legislative Responses to Novel Psychoactive Substances Including this compound

The proliferation of NPS, such as 2-MMC, has necessitated a shift in legislative strategies away from the traditional, substance-by-substance scheduling approach. This reactive model has proven too slow to effectively combat the rapid introduction of new chemical variants designed to circumvent existing laws. unodc.orgtni.org In response, many jurisdictions have adopted more proactive and comprehensive legislative frameworks.

Two primary strategies have emerged: the analogue approach and generic legislation .

The analogue approach , prominently used in the United States, defines a "controlled substance analogue" as a substance that is structurally and pharmacologically similar to a controlled substance in Schedule I or II and is intended for human consumption. usdoj.govdea.gov This allows for the prosecution of individuals trafficking in substances like 2-MMC, even if the compound itself is not explicitly listed in the schedules. The effectiveness of this approach hinges on the ability of prosecutors to prove the substantial similarity in chemical structure and effect.

Generic legislation , or the "grouping" approach, has been adopted by numerous countries, including the United Kingdom, Germany, and several other European nations. www.gov.uktni.orgeuropa.eu This method involves defining entire families of chemical compounds by their core molecular structure and specifying a range of possible modifications. For instance, the UK's Misuse of Drugs Act 1971 was amended in 2010 to include a generic definition for cathinone derivatives, thereby capturing mephedrone and its isomers, including 2-MMC. www.gov.ukservice.gov.uklegislation.gov.uklegislation.gov.uk Similarly, Germany's NpSG controls groups of substances derived from 2-phenethylamine, which includes 2-MMC. unodc.orguniklinik-freiburg.debundesgesundheitsministerium.deresearchgate.net

The European Union, through the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), plays a crucial role in monitoring NPS and facilitating a coordinated response among member states. drugsandalcohol.ieunodc.org The EMCDDA's early warning system allows for the rapid exchange of information on new substances, which can inform national and EU-level legislative actions. drugsandalcohol.ie While the EU can issue decisions to control new substances across the Union, the primary legislative power remains with the member states, leading to a patchwork of legal responses. unodc.org

These evolving legislative strategies represent a continuous effort to stay ahead of the dynamic and adaptive nature of the NPS market. The case of 2-MMC illustrates how these broader legal frameworks are applied to newly emerging substances that fall within the chemical classes they are designed to control.

Challenges in Regulatory Control of Positional Isomers, exemplified by this compound

The existence of positional isomers, such as 2-MMC, 3-MMC, and 4-MMC, presents a unique and significant set of challenges for regulatory control. These compounds share the same molecular formula but differ in the position of a substituent on the aromatic ring. wikipedia.org This seemingly minor structural variation can have profound legal and analytical implications.

One of the primary challenges is the disparity in legal status that can exist between isomers within the same jurisdiction. As highlighted in the case of the Netherlands, for a period, 4-MMC was a "hard drug," 3-MMC a "soft drug," and 2-MMC was not regulated at all. uva.nluva.nl This creates a legal loophole that manufacturers and distributors can exploit, simply by shifting production to the unregulated isomer. europa.eu This "cat-and-mouse" game undermines the effectiveness of substance-specific bans and fuels the constant evolution of the NPS market. uva.nl

A second major challenge lies in the analytical differentiation of these isomers. Standard forensic laboratory techniques, such as gas chromatography-mass spectrometry (GC-MS), can struggle to definitively distinguish between positional isomers due to their very similar fragmentation patterns. uva.nlresearchgate.netresearchgate.net Erroneous identification can have serious judicial consequences, as the legal penalties can vary significantly depending on which isomer is present. This necessitates the use of more advanced analytical methods and the development of robust, validated techniques for isomer differentiation to ensure accurate forensic analysis and the correct application of the law. uva.nlresearchgate.net

Furthermore, the international control framework, which is largely based on the specific listing of substances, is ill-equipped to handle the rapid emergence of positional isomers. wikipedia.org While the World Health Organization (WHO) can recommend the scheduling of substances, the process is often slow and cannot keep pace with the rate at which new isomers appear. federalregister.gov This places the burden on national legislatures to enact more agile and comprehensive controls, such as the generic legislation and analogue acts discussed previously. www.gov.uktni.org

The case of the methylmethcathinone isomers serves as a clear illustration of these regulatory hurdles. The differing psychoactive potencies and potential harms between isomers, coupled with the legal and analytical complexities, underscore the need for flexible and scientifically informed legislative frameworks to effectively address the challenges posed by the ever-expanding landscape of novel psychoactive substances.

Future Directions and Research Gaps in 2 Methylmethcathinone Hydrochloride Studies

Development of Advanced Synthetic Methodologies for 2-Methylmethcathinone Hydrochloride

The synthesis of cathinone (B1664624) derivatives often involves established chemical reactions, but the clandestine nature of their production necessitates the development of advanced and novel synthetic methodologies. nih.gov Future research in this area should focus on creating more efficient, stereoselective, and safer synthesis routes.

Key research areas include:

Stereoselective Synthesis: Synthetic cathinones are chiral molecules, meaning they exist as enantiomers which can have different biological activities and toxicological profiles. nih.gov Developing synthetic methods that selectively produce a specific enantiomer of 2-MMC is crucial for detailed pharmacological studies.

Greener Chemistry Approaches: Current clandestine syntheses may use hazardous reagents and solvents. Research into greener synthetic pathways, utilizing less toxic and more environmentally benign materials, would be a significant advancement.

Impurity and By-product Profiling: The synthesis of 2-MMC can result in the formation of impurities and by-products, such as α-chloromethylmephedrone, which may have their own pharmacological effects. nih.gov Advanced synthetic research should also focus on identifying and characterizing these by-products to better understand the composition of illicitly produced 2-MMC.

Comprehensive Pharmacological Profiling of this compound Analogs

Understanding the structure-activity relationships (SAR) of 2-MMC and its analogs is fundamental to predicting the effects of newly emerging derivatives. Systematic studies have begun to map these relationships, but significant gaps remain.

Research indicates that the position of the methyl group on the phenyl ring significantly influences the compound's potency at monoamine transporters. For instance, 2-substituted methcathinone (B1676376) analogs, like 2-MMC, generally exhibit reduced potency at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) compared to their 3- and 4-substituted counterparts. nih.gov Specifically, 2-substituted analogs have shown approximately 2- to 10-fold reduced potency at DAT than the corresponding 4-substituted analogs. nih.gov

Future pharmacological profiling should aim to:

Expand the Range of Analogs: Systematically synthesize and test a wider array of 2-MMC analogs with various substituents on the phenyl ring and N-alkyl chain. This will provide a more complete picture of the SAR.

Investigate Functional Activity: Move beyond simple binding affinity or uptake inhibition assays to more comprehensive functional assays that determine whether these analogs act as substrates (releasers) or inhibitors at monoamine transporters. researchgate.netcore.ac.uk

Explore Receptor Interactions: While the primary targets are transporters, the potential interaction of 2-MMC analogs with various monoamine receptors should also be investigated to build a complete pharmacological profile. researchgate.netcore.ac.uk

Table 1: Comparative Potency of Methcathinone Analogs at Monoamine Transporters

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) |

|---|---|---|---|

| Mephedrone (B570743) (4-MMC) | 49.1 | 62.7 | 118.3 |

| Methylone | ~98 | ~125 | ~236 |

| MDMA | ~100 | ~120 | ~150 |

This table is generated based on data from multiple sources for comparative purposes and highlights the need for direct comparative studies of 2-MMC analogs. nih.gov

Refinement of Analytical Techniques for Trace Detection and Isomer Differentiation of this compound

The ability to accurately and rapidly detect and differentiate 2-MMC from its isomers, such as 3-methylmethcathinone (3-MMC) and 4-methylmethcathinone (mephedrone), is a significant challenge for forensic laboratories. researchgate.net The legal status and pharmacological effects can differ between isomers, making precise identification critical.

Current analytical methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netd-nb.infodiva-portal.org However, future research should focus on:

Portable and Rapid Techniques: Developing portable technologies, such as near-infrared (NIR) spectroscopy, could allow for rapid, on-site identification of suspected NPS, including the differentiation of cathinone isomers. researchgate.net

Enhanced Isomer Separation: Improving chromatographic methods, such as ultra-high-pressure liquid chromatography (UHPLC), to achieve better separation and baseline resolution of 2-MMC from its positional isomers is crucial for unambiguous identification. vu.nl

Trace Detection in Complex Matrices: Developing and validating highly sensitive methods for the detection of 2-MMC and its metabolites in various biological matrices (e.g., blood, urine, hair) and in trace amounts from seized materials. nih.govkcl.ac.uk Hydrophilic interaction liquid chromatography (HILIC) has shown promise for quantifying synthetic cathinones in brain tissue and could be further explored. nih.gov

Table 2: Analytical Techniques for Cathinone Derivative Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| GC-MS | Identification and quantification | Established, extensive libraries |

| LC-MS/MS | Identification and quantification in biological samples | High sensitivity and specificity |

| NMR | Structural elucidation | Definitive structure confirmation |

| NIR Spectroscopy | Isomer differentiation | Portable, rapid, non-destructive |